![molecular formula C7H13NO B1404069 1-Oxa-6-azaspiro[3.5]nonane CAS No. 204388-70-5](/img/structure/B1404069.png)
1-Oxa-6-azaspiro[3.5]nonane
Overview
Description
1-Oxa-6-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The compound can also be synthesized via radical chemistry, where free radicals are used to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at positions adjacent to the oxygen and nitrogen atoms.
Common reagents used in these reactions include Oxone®, formic acid, and various radical initiators. Major products formed from these reactions include ring-fused benzimidazoles and other heterocyclic compounds .
Scientific Research Applications
1-Oxa-6-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. For instance, it binds efficiently to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
2-Oxa-7-azaspiro[3.5]nonane: Similar in structure but with different substituents, leading to varied chemical properties and applications.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size, used as a structural alternative in medicinal chemistry.
Biological Activity
1-Oxa-6-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.
Chemical Structure
This compound features a spirocyclic framework characterized by the presence of both nitrogen and oxygen atoms within its structure. This unique arrangement allows for specific interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure facilitates binding to unique sites on proteins, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for various biological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies have shown that compounds with similar structures may possess pain-relieving properties, suggesting potential applications in pain management.
- Anti-inflammatory Properties : Initial investigations indicate that this compound may reduce inflammation through modulation of inflammatory mediators.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, highlighting their potential in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Pharmacological Assays : A study identified novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH), revealing that compounds related to this compound exhibited significant inhibitory activity against FAAH, a target implicated in pain regulation .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can effectively bind to specific enzyme active sites, providing insights into its potential as a lead compound for drug development .
- In Vivo Studies : Animal models have been utilized to assess the antinociceptive effects of this compound, with results indicating a dose-dependent reduction in pain response, supporting its therapeutic potential .
Comparative Analysis
To better understand the significance of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Activity |
---|---|---|
This compound | Spirocyclic | FAAH inhibition |
2-Oxa-6-azaspiro[3.4]octane | Spirocyclic | Enzyme inhibition |
1-Oxa-7-azaspiro[3.5]nonane | Larger spiro system | Antimicrobial activity |
Properties
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDQWJOJCVWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738272 | |
Record name | 1-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204388-70-5 | |
Record name | 1-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxa-6-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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